molecular formula C15H21N5OS B6135576 N-ethyl-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide

N-ethyl-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide

货号 B6135576
分子量: 319.4 g/mol
InChI 键: AFZOVEXOGILYNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETP-101 and is classified as a synthetic cannabinoid. In

作用机制

ETP-101 exerts its pharmacological effects by binding to the CB1 receptor, which is primarily located in the central nervous system. Upon binding to the CB1 receptor, ETP-101 activates a signaling pathway that leads to the inhibition of neurotransmitter release. This mechanism of action is similar to that of natural cannabinoids, such as THC.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETP-101 are primarily mediated by its interaction with the CB1 receptor. ETP-101 has been shown to exhibit potent analgesic effects, which are mediated by the inhibition of pain signaling pathways in the central nervous system. ETP-101 has also been shown to modulate appetite and food intake, suggesting its potential use as a therapeutic agent for the treatment of obesity.

实验室实验的优点和局限性

One of the main advantages of ETP-101 is its high selectivity for the CB1 receptor, which allows for the precise modulation of the receptor's activity. This selectivity also minimizes the potential for off-target effects, which can complicate the interpretation of experimental results. However, one of the limitations of ETP-101 is its relatively low potency compared to natural cannabinoids, which may limit its potential use as a therapeutic agent.

未来方向

Several future directions can be explored regarding the research on ETP-101. One potential avenue is the development of more potent analogs of ETP-101 that exhibit improved pharmacological properties. Another direction is the investigation of the potential use of ETP-101 as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Additionally, the elucidation of the molecular mechanisms underlying the pharmacological effects of ETP-101 can provide valuable insights into the regulation of the CB1 receptor and its signaling pathways.
Conclusion
In conclusion, ETP-101 is a novel compound that exhibits potent and selective binding to the CB1 receptor. Its potential applications in various fields, including neuroscience and pharmacology, have made it a subject of extensive research. The synthesis of ETP-101 involves a multistep process that is relatively straightforward. While ETP-101 has several advantages, including its high selectivity for the CB1 receptor, it also has limitations that need to be addressed. Overall, the research on ETP-101 has the potential to lead to the development of new therapeutic agents for the treatment of various neurological and psychiatric disorders.

合成方法

The synthesis of ETP-101 involves a multistep process that begins with the reaction of 3-thiophenylacetylene and 4-azidomethylpiperidine. The resulting product is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to form the triazole ring. Finally, the compound is treated with N-ethylpiperidine-1-carboxamide to obtain ETP-101.

科学研究应用

ETP-101 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ETP-101 has been shown to exhibit potent and selective binding to the cannabinoid CB1 receptor, which plays a crucial role in the regulation of various physiological processes, including pain, appetite, and mood. ETP-101 has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and multiple sclerosis.

属性

IUPAC Name

N-ethyl-3-[(4-thiophen-3-yltriazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-2-16-15(21)19-6-3-4-12(8-19)9-20-10-14(17-18-20)13-5-7-22-11-13/h5,7,10-12H,2-4,6,8-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZOVEXOGILYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)CN2C=C(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-[(4-thiophen-3-yltriazol-1-yl)methyl]piperidine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。